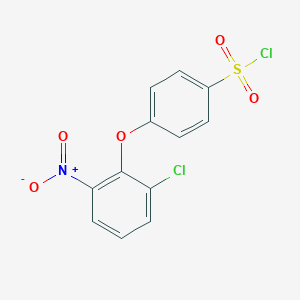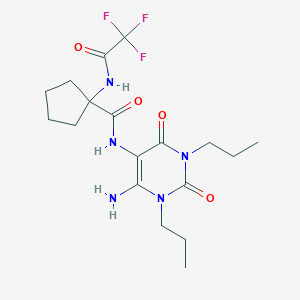
6-Amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil is a synthetic compound that has gained attention in scientific research for its potential in drug development. The compound is also known as TFA-CDU or TFA-5'-amino-1',3'-dipropyl-5-(N-trifluoroacetyl) cyclopentene-1-carboxamide-2,4-dione.
Mécanisme D'action
The mechanism of action of TFA-CDU involves the inhibition of thymidylate synthase, an enzyme that is required for the synthesis of DNA. TFA-CDU binds to the active site of thymidylate synthase and inhibits its activity, leading to the inhibition of DNA synthesis. This results in the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
TFA-CDU has been shown to have low toxicity in vitro and in vivo studies. In animal studies, TFA-CDU has been shown to have a half-life of 4-5 hours and is eliminated primarily through the urine. TFA-CDU has also been shown to have low protein binding, which may contribute to its low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
TFA-CDU has several advantages for lab experiments. It has low toxicity, which makes it suitable for in vitro and in vivo studies. It is also stable under physiological conditions, which allows for its use in cell culture and animal studies. However, the synthesis method for TFA-CDU is complex and requires expertise in organic chemistry. TFA-CDU is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
TFA-CDU has potential in the development of new anti-cancer and antiviral drugs. Future research could focus on optimizing the synthesis method for TFA-CDU to make it more cost-effective. Further studies could also investigate the potential of TFA-CDU in combination with other drugs for the treatment of cancer and viral infections. Additionally, the mechanism of action of TFA-CDU could be further elucidated to better understand its potential in drug development.
Applications De Recherche Scientifique
TFA-CDU has been studied for its potential as an anti-cancer agent. In vitro studies have shown that TFA-CDU inhibits the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. TFA-CDU has also been studied for its potential in the treatment of viral infections, such as HIV and hepatitis C.
Propriétés
Numéro CAS |
161918-62-3 |
|---|---|
Nom du produit |
6-Amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil |
Formule moléculaire |
C18H26F3N5O4 |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-1-[(2,2,2-trifluoroacetyl)amino]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H26F3N5O4/c1-3-9-25-12(22)11(13(27)26(10-4-2)16(25)30)23-14(28)17(7-5-6-8-17)24-15(29)18(19,20)21/h3-10,22H2,1-2H3,(H,23,28)(H,24,29) |
Clé InChI |
YAGKZWAZPKFHBU-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2(CCCC2)NC(=O)C(F)(F)F)N |
SMILES canonique |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2(CCCC2)NC(=O)C(F)(F)F)N |
Synonymes |
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1-[(trifluoroacetyl)amino]- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

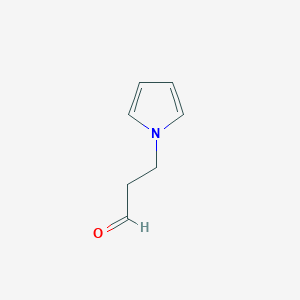
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
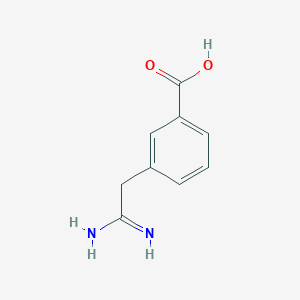
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)
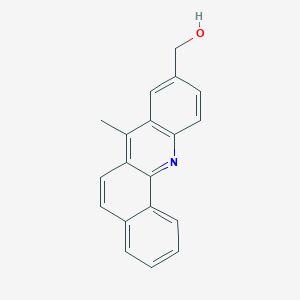
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
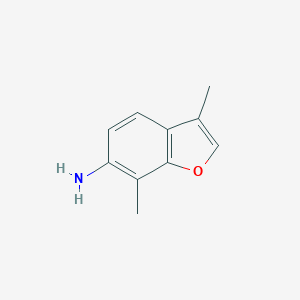
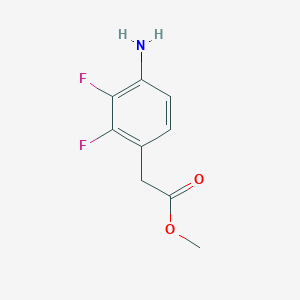
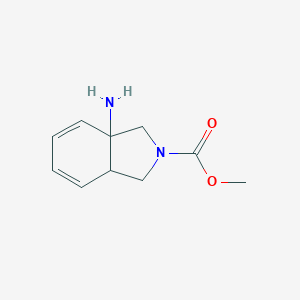
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
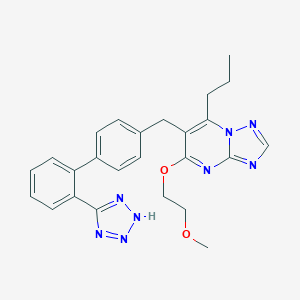
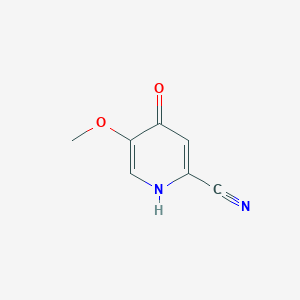
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
